

# 4-Bromo-2,6-diiodophenol IUPAC name and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-2,6-diiodophenol

Cat. No.: B094749

[Get Quote](#)

## An In-depth Technical Guide to 4-Bromo-2,6-diiodophenol


This technical guide provides a comprehensive overview of **4-bromo-2,6-diiodophenol**, a halogenated phenol of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical identity, properties, synthesis, and potential applications, presenting data in a clear and accessible format for technical audiences.

## Chemical Identity and Structure

IUPAC Name: **4-Bromo-2,6-diiodophenol**

Chemical Structure:

The structure of **4-bromo-2,6-diiodophenol** consists of a phenol ring substituted with one bromine atom at the para position (position 4) and two iodine atoms at the ortho positions (positions 2 and 6) relative to the hydroxyl group.

 **Figure 1.** 2D Chemical Structure of **4-Bromo-2,6-diiodophenol**.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-bromo-2,6-diiodophenol**.

Property	Value	Source
CAS Number	29632-86-4	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrI <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	424.80 g/mol	<a href="#">[1]</a>
MDL Number	MFCD00672916	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of halogenated phenols such as **4-bromo-2,6-diiodophenol** typically involves the selective halogenation of a phenol precursor. While a specific, detailed protocol for the synthesis of **4-bromo-2,6-diiodophenol** is not readily available in the provided search results, a general methodology can be inferred from the synthesis of similar compounds. A plausible synthetic route would involve the di-iodination of 4-bromophenol. The hydroxyl group of 4-bromophenol is an activating group that directs electrophilic substitution to the ortho positions, which would be susceptible to iodination.

### General Experimental Protocol: Synthesis of a Halogenated Phenol (Example)

The following is a representative protocol for the synthesis of a related compound, 4-bromo-2,6-difluorophenol, which illustrates the general principles that could be adapted for the synthesis of **4-bromo-2,6-diiodophenol**.[\[2\]](#)

Materials:

- 2,6-difluorophenol (starting material)
- Bromine
- Dry carbon disulfide (solvent)
- 48% Hydrogen bromide solution (catalyst)
- Saturated sodium metabisulfite solution

- Saturated sodium hydrogen carbonate solution
- Anhydrous sodium sulfate

Procedure:

- A solution of bromine (1.6 g) in dry carbon disulfide (10 cm<sup>3</sup>) is added over 5 minutes to a solution of 2,6-difluorophenol (1.3 g) in dry carbon disulfide (10 cm<sup>3</sup>).
- Five drops of 48% hydrogen bromide solution are added to the stirred reaction mixture.
- The mixture is heated at reflux for 2 hours and then allowed to stand at ambient temperature for 16 hours.
- After an additional 4 hours of heating, the mixture is allowed to stand for 24 hours before being poured into water (20 cm<sup>3</sup>).
- Saturated sodium metabisulfite solution (30 cm<sup>3</sup>) is added to the mixture.
- The layers are separated, and the organic phase is washed with saturated sodium hydrogen carbonate solution (20 cm<sup>3</sup>) and water (20 cm<sup>3</sup>).
- The organic layer is dried over anhydrous sodium sulfate and then evaporated under reduced pressure to yield an oil that solidifies.
- The crude product is purified by distillation in a Kugelrohr apparatus at an oven temperature of 100°C under reduced pressure (ca. 20 mmHg) to yield the final product.

## Applications in Research and Development

Halogenated phenols are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.<sup>[3][4][5]</sup> The presence of multiple halogen atoms with differing reactivity, such as bromine and iodine, on the aromatic ring of **4-bromo-2,6-diiodophenol** provides versatile handles for various synthetic transformations.<sup>[5][6]</sup>

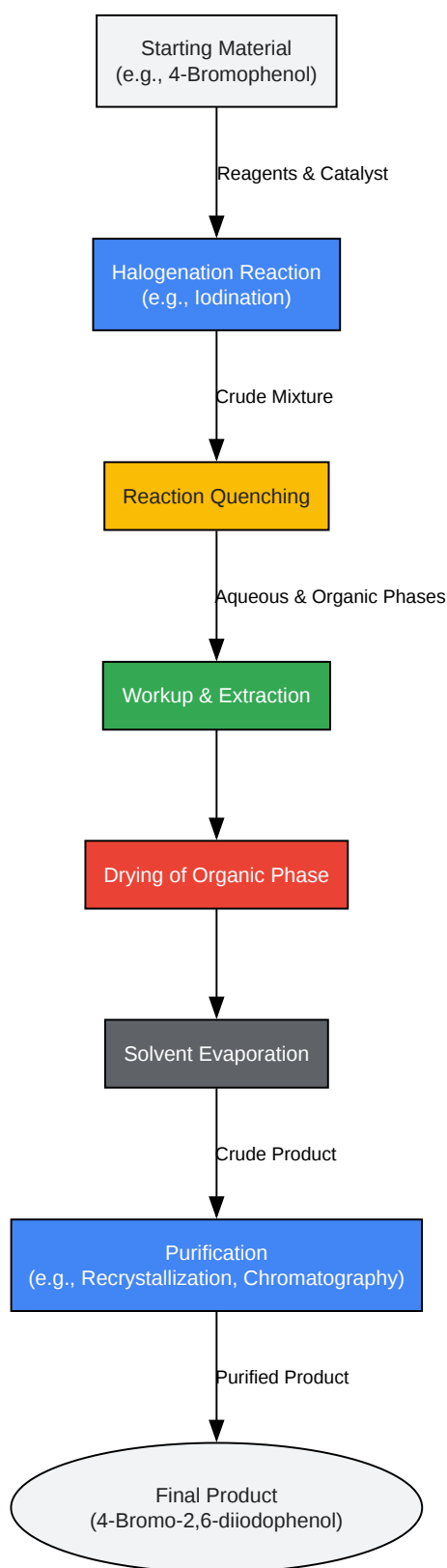
These transformations can include:

- Cross-coupling reactions: The carbon-iodine and carbon-bromine bonds can be selectively functionalized through reactions like Suzuki, Sonogashira, and Stille couplings to build more complex molecular architectures.[3]
- Nucleophilic and electrophilic aromatic substitution: The electron-withdrawing nature of the halogens and the activating effect of the hydroxyl group influence the reactivity of the aromatic ring in substitution reactions.[5]

These properties make **4-bromo-2,6-diiodophenol** a potentially useful building block for the synthesis of novel pharmacologically active molecules and other high-value fine chemicals.[3][5][6] Bromophenol derivatives have been investigated for a range of biological activities, including as protein tyrosine phosphatase 1B (PTP1B) inhibitors for potential anti-diabetic properties and for their cytotoxic activity against cancer cell lines.[7][8]

## Visualized Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a halogenated phenol like **4-bromo-2,6-diiodophenol**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-BROMO-2,6-DIIODOPHENOL [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. nbinnno.com [nbinnno.com]
- 4. lookchem.com [lookchem.com]
- 5. nbinnno.com [nbinnno.com]
- 6. nbinnno.com [nbinnno.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromo-2,6-diiodophenol IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094749#4-bromo-2-6-diiodophenol-iupac-name-and-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)